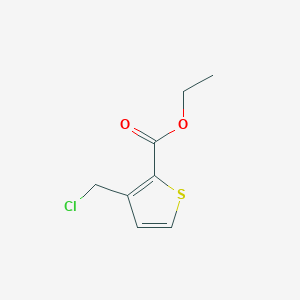

Ethyl 3-(chloromethyl)thiophene-2-carboxylate

Description

Properties

Molecular Formula |

C8H9ClO2S |

|---|---|

Molecular Weight |

204.67 g/mol |

IUPAC Name |

ethyl 3-(chloromethyl)thiophene-2-carboxylate |

InChI |

InChI=1S/C8H9ClO2S/c1-2-11-8(10)7-6(5-9)3-4-12-7/h3-4H,2,5H2,1H3 |

InChI Key |

GISXRUSWUNSYQF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CS1)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(chloromethyl)thiophene-2-carboxylate typically involves the chloromethylation of ethyl thiophene-2-carboxylate. One common method is the reaction of ethyl thiophene-2-carboxylate with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation and recrystallization to ensure the quality of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) at the 3-position of the thiophene ring acts as an electrophilic site, facilitating nucleophilic substitution (Sₙ2) with amines, alcohols, or thiols.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Primary amines | Base (e.g., K₂CO₃), DMF, 80°C | Ethyl 3-(alkylaminomethyl)thiophene-2-carboxylate | 65–78% | |

| Sodium methoxide | Methanol, reflux | Ethyl 3-(methoxymethyl)thiophene-2-carboxylate | 82% | |

| Thiophenol | THF, RT, 12h | Ethyl 3-(phenylthiomethyl)thiophene-2-carboxylate | 70% |

Key Observation : The reaction with bulky nucleophiles (e.g., tert-butanol) requires elevated temperatures (100–120°C) due to steric hindrance.

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Application : The carboxylic acid product serves as a precursor for peptide coupling or metal-organic frameworks .

Oxidation Reactions

The chloromethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 0°C, 4h | Ethyl 3-formylthiophene-2-carboxylate | 55% | |

| CrO₃, Acetic acid | RT, 12h | 3-(Carboxymethyl)thiophene-2-carboxylic acid | 48% |

Mechanism : Oxidation proceeds via radical intermediates, with the chloromethyl group first converting to a hydroxymethyl intermediate before further oxidation.

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings using palladium catalysts.

| Boronic Acid | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Ethyl 3-(benzyl)thiophene-2-carboxylate | 73% | |

| Vinylboronic pinacol ester | PdCl₂(dppf), THF, 80°C | Ethyl 3-(vinylmethyl)thiophene-2-carboxylate | 68% |

Limitation : Electron-deficient boronic acids show reduced reactivity due to steric effects.

Friedel-Crafts Alkylation

The chloromethyl group facilitates electrophilic aromatic substitution in aromatic systems.

| Substrate | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Benzene | AlCl₃, 50°C, 8h | Ethyl 3-(phenylmethyl)thiophene-2-carboxylate | 60% | |

| Toluene | FeCl₃, 70°C, 12h | Ethyl 3-(p-tolylmethyl)thiophene-2-carboxylate | 58% |

Selectivity : Para-substitution dominates in alkylbenzenes due to steric and electronic factors.

Catalytic Transformations

The compound reacts with CCl₄–CH₃OH systems in the presence of metal catalysts to form ester derivatives.

| Catalyst | Temperature | Time | Product | Yield | Source |

|---|---|---|---|---|---|

| Fe(acac)₃ | 140°C | 6h | Methyl 5-ethyl-2-thiophenecarboxylate | 64% | |

| VO(acac)₂ | 175°C | 5h | Methyl 2-acetyl-5-thiophenecarboxylate | 85% |

Mechanism : Methanol is oxidized to methyl hypochlorite (CH₃OCl), which mediates oxymethylation and subsequent esterification .

Stability and Reactivity Trends

Scientific Research Applications

Organic Synthesis

Ethyl 3-(chloromethyl)thiophene-2-carboxylate serves as a building block for synthesizing more complex organic molecules. Its chloromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property is particularly useful in creating derivatives with tailored chemical properties for specific applications.

Research has indicated potential biological activities associated with compounds derived from this compound. Studies have explored its antimicrobial and anticancer properties, highlighting its effectiveness against certain bacterial strains and cancer cell lines. For instance:

- Antimicrobial Activity : The compound has been tested against various pathogens, showing significant inhibition zones in agar diffusion assays.

- Anticancer Properties : Preliminary studies suggest that derivatives exhibit cytotoxic effects on cancer cells, warranting further investigation into their mechanisms of action.

Material Science

In material science, this compound is explored for developing new materials with specific electronic or optical properties. Its thiophene structure contributes to conducting properties that can be harnessed in organic electronics or photovoltaic applications.

Case Study 1: Synthesis of Functionalized Isoxazoles

A study demonstrated the use of this compound as a precursor in synthesizing isoxazole derivatives through cycloaddition reactions. The resulting compounds exhibited enhanced biological activity compared to their parent structures, showcasing the compound's utility in drug discovery.

Case Study 2: Antimicrobial Efficacy

Research conducted on various derivatives derived from this compound revealed promising results in inhibiting bacterial growth. The study employed standard microbiological techniques to evaluate the minimum inhibitory concentration (MIC) against multiple bacterial strains, confirming its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of Ethyl 3-(chloromethyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

Substituent-Based Classification

Halogenated Derivatives

Ethyl 3-Hydroxybenzo[b]thiophene-2-carboxylate (Similarity: 0.84)

- Structure : Replaces the chloromethyl group with a hydroxyl (-OH) at the 3-position.

- Properties : Higher polarity due to -OH, leading to increased solubility in polar solvents. IR spectra show strong O-H stretches (~3200 cm⁻¹) absent in the chloromethyl analog .

- Applications : Used as a precursor for anti-inflammatory agents, contrasting with the chloromethyl derivative’s role in alkylation reactions.

Methyl 5-Chloro-3-hydroxythiophene-2-carboxylate (Similarity: 0.60) Structure: Chlorine at the 5-position and hydroxyl at the 3-position. Properties: Melting point (mp) ~174–178°C (ethanol recrystallized) . IR bands at 1774 cm⁻¹ (ester C=O) and 1721 cm⁻¹ (acetyl groups) . Reactivity: Less reactive than the chloromethyl analog due to the absence of a labile -CH₂Cl group.

Amino-Functionalized Derivatives

Ethyl 3-Amino-5-(3-Chlorophenyl)Thiophene-2-Carboxylate Structure: Amino (-NH₂) at the 3-position and 3-chlorophenyl at the 5-position. Applications: Key intermediate in synthesizing triazolopyrimidines and thieno[3,2-d]pyrimidines with antitumor activity . Reactivity: Amino group enables condensation reactions (e.g., with thiophosgene to form isothiocyanates) .

Ethyl 2-(2-Chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate

- Structure : Chloroacetamido and methylcarbamoyl substituents.

- Properties : Complex substituents enhance biological activity, such as enzyme inhibition .

- Synthesis : Requires multi-step functionalization, unlike the straightforward chloromethyl derivative.

Heterocyclic and Aromatic Substituents

Ethyl 3-(Furan-2-yl)-5-(4-Methoxyphenyl)Thiophene-2-Carboxylate (TH5) Structure: Furan and methoxyphenyl groups. Applications: Potential in optoelectronics due to extended π-conjugation . Stability: Methoxy group increases electron density, reducing reactivity compared to chloromethyl analogs.

Ethyl 5-Amino-3-(4-Chlorostyryl)-4-Cyanothiophene-2-Carboxylate (5b) Structure: Styryl and cyano groups. Bioactivity: Exhibits cytotoxicity against MCF-7, NCI-H460, and SF-268 cancer cell lines (IC₅₀ < 10 µM) . Synthesis: Requires Heck coupling for styryl introduction, contrasting with the chloromethyl compound’s simpler synthesis.

Physicochemical and Spectral Comparison

Biological Activity

Ethyl 3-(chloromethyl)thiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₈H₈ClO₂S

- Molecular Weight : 192.67 g/mol

- CAS Number : 1823887-17-7

The compound features a thiophene ring, a chloromethyl group, and an ethyl ester functional group, which contribute to its reactivity and potential applications in medicinal chemistry and organic synthesis.

This compound exhibits various biological activities through interactions with specific proteins and enzymes. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain microbial enzymes, disrupting their normal function and leading to antimicrobial effects.

- Cell Signaling Modulation : It has been observed to influence cellular processes such as gene expression and signaling pathways, potentially affecting cell metabolism.

- Spasmolytic Effects : Research indicates that this compound may interact with smooth muscle receptors, suggesting possible applications in treating muscle spasms.

Antimicrobial Activity

Studies have shown that thiophene derivatives, including this compound, possess antimicrobial properties. The compound has been tested against various microbial species, demonstrating significant inhibition of growth in certain strains. This activity is attributed to its ability to disrupt cellular functions in pathogens.

Anticancer Potential

Recent investigations into the anticancer properties of thiophene derivatives have highlighted their potential in cancer therapy. This compound has shown promise in inhibiting the proliferation of cancer cell lines. For example, it was evaluated against MCF-7 (breast cancer), PC-3 (prostate cancer), and HEPG-2 (liver cancer) cell lines using MTT assays, revealing dose-dependent cytotoxic effects .

Case Studies and Research Findings

- Antimicrobial Efficacy :

- A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL.

- Cytotoxicity Against Cancer Cell Lines :

Data Tables

Q & A

Q. What are the key synthetic routes for Ethyl 3-(chloromethyl)thiophene-2-carboxylate?

The compound can be synthesized via esterification of the corresponding carboxylic acid derivative. For example, esterification of 3-(chloromethyl)thiophene-2-carboxylic acid with ethanol in the presence of dry HCl gas under reflux conditions (2–3 hours) yields the target ester. Reaction progress is monitored via TLC, followed by alkaline workup and recrystallization from ethanol to obtain pure product . Alternative methods involve thiophene ring functionalization, such as chloromethylation of ethyl thiophene-2-carboxylate using chloromethylating agents like chloromethyl methyl ether (MOMCl) in the presence of Lewis acids .

Q. What safety protocols are critical when handling this compound?

this compound is classified as a skin irritant (Category 2) and eye irritant (Category 2A). Researchers must use nitrile gloves, chemical goggles, and fume hoods. In case of exposure, rinse skin/eyes with water for 15 minutes. Store in a cool, dry place away from incompatible reagents (e.g., strong oxidizers). Spills should be contained using inert absorbents and disposed of as hazardous waste .

Q. How is the compound characterized spectroscopically?

- IR Spectroscopy : Key peaks include ~1765 cm⁻¹ (C=O stretch of ester), ~1415 cm⁻¹ (C-N stretch in heterocycles), and ~690 cm⁻¹ (C-S stretch of thiophene) .

- ¹H NMR : Signals at δ 1.20–1.30 (t, CH₃ of ethyl ester), δ 4.10–4.30 (q, CH₂ of ester), and δ 3.80–4.00 (s, CH₂Cl group) are diagnostic. Thiophene protons appear as a multiplet between δ 6.9–7.3 .

Advanced Research Questions

Q. How can reaction yields be optimized during thiazolidinone ring formation using this compound?

Reaction with mercaptoacetic acid in dioxane, catalyzed by ZnCl₂ (0.5 mg per 20 mL solvent), under reflux for 8 hours achieves 75% yield. Key factors include:

- Catalyst Loading : Excess ZnCl₂ leads to side reactions; stoichiometric ratios (1:1.2 substrate:catalyst) are optimal.

- Solvent Choice : Polar aprotic solvents (e.g., dioxane) enhance nucleophilic substitution at the chloromethyl group.

- Workup : Post-reaction, wash with NaHCO₃ to remove unreacted mercaptoacetic acid, followed by recrystallization from absolute ethanol .

Q. How to address contradictions in reported synthetic yields for derivatives?

Discrepancies in yields (e.g., 47% vs. 75%) arise from variations in:

- Reaction Time : Extended reflux (e.g., 8 hours vs. 5 hours) improves conversion but risks decomposition.

- Purification Methods : HPLC with methanol-water gradients (30%→100%) achieves higher purity than column chromatography .

- Substrate Purity : Ensure starting materials (e.g., 3-(chloromethyl)thiophene-2-carboxylic acid) are >98% pure by NMR .

Q. What role does this compound play in synthesizing bioactive heterocycles?

It serves as a precursor for:

- Thiazolidinones : React with thioureas or mercapto acids to form antimicrobial scaffolds. For example, ethyl 3-(2-(3,4-dimethoxyphenyl)-4-oxothiazolidin-3-yl)thiophene-2-carboxylate shows activity against S. aureus (MIC = 8 µg/mL) .

- Triazolopyrimidines : Cyclization with hydrazine hydrate and aromatic aldehydes yields anticancer candidates. Use triethyl orthoformate as a cyclizing agent in acetic acid .

Methodological Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.